

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate CAS number

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Compound of Interest

Compound Name: 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

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An In-depth Technical Guide to **2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate**

Abstract

This document provides a comprehensive technical overview of **2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate**, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, discuss critical stability and storage considerations, and explore its primary application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates to construct complex molecular architectures.

Compound Identification and Physicochemical Properties

Precise identification is critical for experimental reproducibility. 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid is commercially available in both anhydrous and hydrate forms. It is imperative to distinguish between their respective CAS Numbers to ensure the procurement of the correct material for a given application.

- Compound Name: **2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate**

- Synonyms: [2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid hydrate, 2,4-ditert-butoxy-5-pyrimidinylboronic acid hydrate[1]
- CAS Number:
 - Hydrate: 306935-93-3[1]
 - Anhydrous: 109299-79-8[2][3][4][5][6]

The presence of two bulky tert-butoxy groups significantly enhances the compound's solubility in organic solvents and modulates the electronic properties of the pyrimidine ring, making it a unique and versatile reagent.[1]

Table 1: Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₃ BN ₂ O ₅ (Hydrate) / C ₁₂ H ₂₁ BN ₂ O ₄ (Anhydrous)	[1][3]
Molecular Weight	286.13 g/mol (Hydrate) / 268.12 g/mol (Anhydrous)	[1][6]
IUPAC Name	[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid;hydrate	[1]
Appearance	White to off-white solid/powder	Generic observation
Purity	Typically ≥98%	
Density	~1.13 g/cm ³	[3][4]
Boiling Point	431.4°C at 760 mmHg	[3][4]
Flash Point	214.7°C	[3][4]
Refractive Index	~1.498	[3][4]

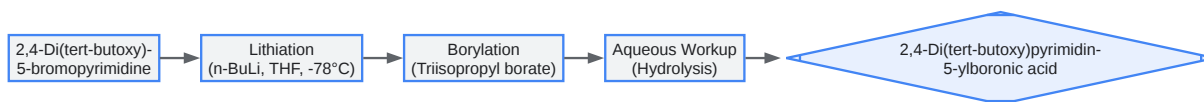
Synthesis and Purification

From a retrosynthetic perspective, the most direct and reliable method for preparing this compound is via a halogen-metal exchange followed by borylation. The typical precursor is 2,4-Di-(tert-butoxy)-5-bromopyrimidine.^[7] This approach offers high regioselectivity and generally good yields.

Experimental Protocol: Synthesis from 5-Bromopyrimidine Precursor

This protocol is a representative procedure. Researchers should always perform their own reaction optimizations.

- **Reaction Setup:** A multi-neck, round-bottom flask is flame-dried under high vacuum and subsequently maintained under an inert atmosphere (Argon or Nitrogen). This is critical as organometallic intermediates are highly sensitive to moisture and oxygen.
- **Precursor Addition:** Charge the flask with 2,4-Di-(tert-butoxy)-5-bromopyrimidine (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The formation of the lithiated intermediate is typically rapid. Monitor reaction progress by TLC or LC-MS.
- **Borylation:** Once lithiation is complete, slowly add triisopropyl borate (1.5 equiv) to the reaction mixture, again ensuring the temperature remains at -78 °C. This electrophilic quench traps the pyrimidinyl anion to form the boronate ester intermediate.
- **Workup and Hydrolysis:** Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of aqueous ammonium chloride or dilute HCl. This hydrolyzes the boronate ester to the desired boronic acid.
- **Extraction and Purification:** Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Isolation:** The crude product is typically purified by column chromatography on silica gel or recrystallization to yield the final product as a white solid.



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Fig 1. General synthetic workflow for the preparation of the title compound.

Stability and Storage

Boronic acids as a class of compounds are susceptible to several degradation pathways, and understanding these is crucial for maintaining reagent integrity.[8]

- **Dehydration/Boroxine Formation:** The most common degradation pathway involves intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible upon exposure to water, which is why the hydrate form can exhibit enhanced stability.[8]
- **Protodeboration:** This involves the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This can be promoted by acidic or basic conditions, elevated temperatures, or the presence of certain metals.[8]
- **Oxidation:** The boronic acid group can be susceptible to oxidation.[8]

Recommended Storage Conditions

To mitigate degradation and ensure a long shelf-life, the following storage protocols are strongly recommended:

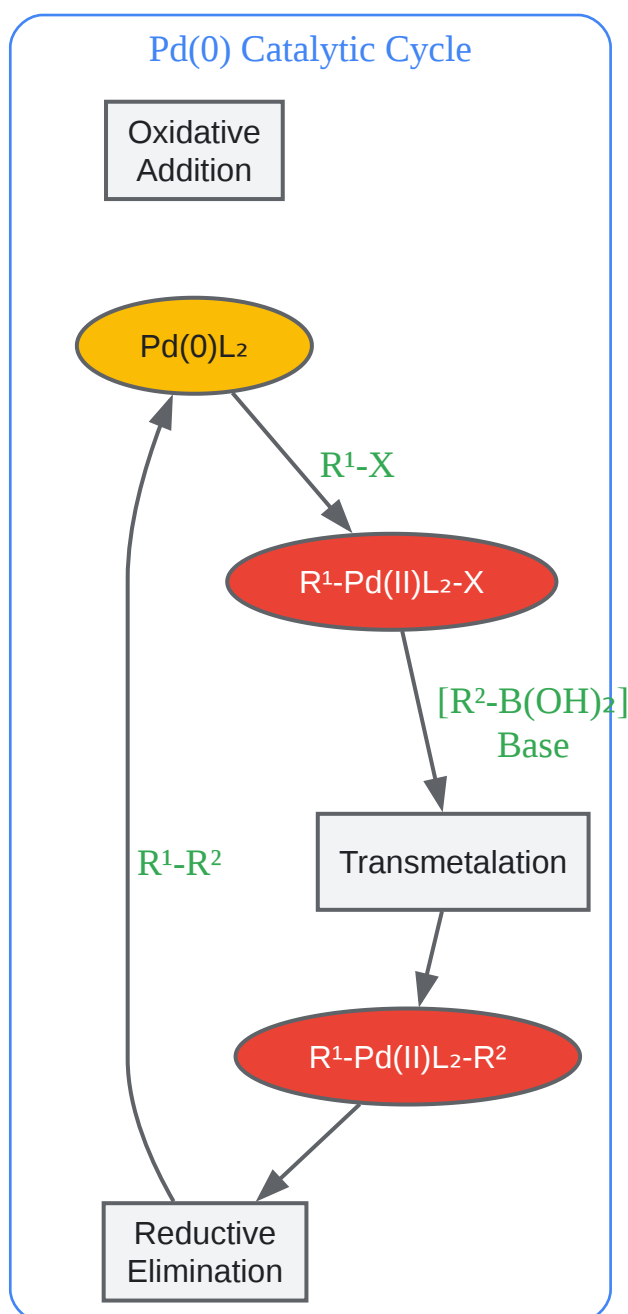
Form	Temperature	Duration	Conditions
Solid Powder	-20°C	Long-term (years)	Store in a tightly sealed container in a dry, well-ventilated area. Protect from light and moisture.[8]
Solid Powder	2-8°C	Short-term (weeks)	Suitable for routine use, but -20°C is preferred for long-term stability.[8]
In Solution	-20°C	Short-term (days)	Prepare solutions fresh whenever possible. If storage is necessary, use anhydrous solvents and store under an inert atmosphere.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of **2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[9][10] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds in modern organic chemistry.[11] The pyrimidine moiety is an important scaffold in many biologically active compounds, making this reagent a valuable tool for introducing this heterocycle into drug candidates and other complex molecules.[1][10][12]

Mechanism and Advantages

The 5-position of the pyrimidine ring is generally electronically favorable for the crucial transmetalation step in the Suzuki catalytic cycle.[10] The bulky tert-butoxy groups provide good solubility and can sterically direct reactions, while the boronic acid provides a stable, non-toxic source of the pyrimidinyl nucleophile.



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Fig 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[\[12\]](#)
[\[13\]](#)

- Reagents: To a microwave vial, add the aryl/heteroaryl halide (1.0 equiv), **2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate** (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[\[10\]](#)[\[13\]](#)
- Solvent: Add a suitable degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF).
[\[10\]](#)
- Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[\[12\]](#)[\[13\]](#)
- Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. The organic phase is then washed, dried, and concentrated.
- Purification: The crude product is purified via flash chromatography to yield the desired coupled product.

Relevance in Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from oncology to infectious diseases.
[\[12\]](#)[\[13\]](#) Boronic acids themselves have also emerged as important pharmacophores, most notably in proteasome inhibitors like Bortezomib.[\[1\]](#)[\[14\]](#)

This reagent combines both features, serving as an invaluable tool for:

- Lead Generation: Rapidly generating libraries of novel pyrimidine-containing compounds for high-throughput screening.[\[9\]](#)
- Structure-Activity Relationship (SAR) Studies: Systematically modifying molecular scaffolds to optimize potency, selectivity, and pharmacokinetic properties.
- Fragment-Based Drug Discovery: Introducing a complex, functionalized heterocyclic fragment onto a lead molecule.

The ability to participate in stable complex formation makes it a valuable asset in drug design and development.[1]

Conclusion

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is a high-value, versatile chemical reagent with a well-defined role in modern synthetic chemistry. Its favorable physicochemical properties, straightforward synthesis, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an essential building block for researchers in drug discovery, materials science, and organic synthesis.[1] Proper handling and storage are paramount to preserving its reactivity and ensuring the generation of reliable and reproducible scientific data.

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